3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiophene core, a chlorophenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated benzene derivative reacts with the benzothiophene core.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid derivative.
Final Coupling Reaction: The final step involves coupling the oxadiazole-substituted benzothiophene with a chlorinated carboxamide derivative under appropriate conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiophene or chlorophenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-chlorophenyl)benzamide: A simpler analog with similar structural features but lacking the oxadiazole ring.
3,5-dichloro-N-(4-chlorophenyl)benzamide: Another analog with additional chlorine substitutions on the benzene ring.
N-(4-chlorophenyl)-2-hydroxy-3,5-diiodobenzamide: A compound with different halogen substitutions and a hydroxyl group.
Uniqueness
3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.
Properties
Molecular Formula |
C17H9Cl2N3O2S |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-10-7-5-9(6-8-10)14-16(22-24-21-14)20-17(23)15-13(19)11-3-1-2-4-12(11)25-15/h1-8H,(H,20,22,23) |
InChI Key |
FQXHRVHEOXHFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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